molecular formula C12H16N2O4S B1393258 3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate CAS No. 1251687-35-0

3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B1393258
CAS No.: 1251687-35-0
M. Wt: 284.33 g/mol
InChI Key: BCINQOUPVPKUAR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of thieno[2,3-c]pyridine derivatives traces back to mid-20th-century efforts to expand heterocyclic chemistry. The specific compound this compound emerged from modifications of the Gewald reaction, a multicomponent process combining ketones, cyanoacetates, and sulfur. Early patents, such as US3969358A (1976), detailed cyclization strategies for thieno[2,3-c]pyridines using acid-mediated ring closure of sulfonamide precursors. Modern refinements introduced ester functionalization at positions 3 and 6, enhancing solubility and reactivity for downstream applications.

Table 1: Key Structural and Synthetic Data

Property Value/Description Source
Molecular Formula C₁₂H₁₆N₂O₄S
Molecular Weight 284.33 g/mol
IUPAC Name 3-O-ethyl 6-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Synthesis Method Gewald reaction with ethyl 4-oxopiperidine-1-carboxylate and ethyl cyanoacetate

Relevance in Heterocyclic Chemistry

Thieno[2,3-c]pyridines occupy a unique niche due to their fused aromatic system, which combines electron-rich thiophene and pyridine moieties. The 3-ethyl 6-methyl derivative’s amino and ester groups enable regioselective modifications, making it a scaffold for kinase inhibitors, anticancer agents, and antiplatelet drugs. Its planar structure facilitates π-π stacking interactions in enzyme binding pockets, a feature exploited in the design of clopidogrel analogs.

Overview of Thieno[2,3-c]Pyridine Derivatives in Contemporary Research

Recent studies highlight the compound’s utility in generating fused heterocycles. For example, acid-mediated denitrogenative transformations yield imidazo[1,5-ɑ]thieno[2,3-c]pyridines, which exhibit antitumor activity. Additionally, Suzuki-Miyaura couplings at the 2-amino position have produced derivatives with enhanced Hsp90 inhibitory properties. The compound’s ester groups also serve as handles for introducing sulfonyl or benzamide functionalities, as seen in EVT-2858730 and EVT-3127377.

Scope and Structure of the Review

This review systematically addresses the compound’s synthesis, structural attributes, and applications in drug discovery. Subsequent sections will explore:

  • Synthetic pathways and optimization strategies.
  • Spectroscopic characterization and computational modeling.
  • Role in developing kinase inhibitors and anticancer agents.
  • Comparative analysis with related thienopyridine derivatives.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-3-18-11(15)9-7-4-5-14(12(16)17-2)6-8(7)19-10(9)13/h3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINQOUPVPKUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile can lead to the formation of the desired thienopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free methods and the use of efficient catalysts can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs:

Compound Name (CAS/ID) Substituents (Position 3/6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Activities Reference
3-Ethyl 6-methyl (1251687-35-0) Ethyl/Methyl C₁₂H₁₆N₂O₄S 296.33 Not reported 59–70 Precursor for antitubulin agents
6-(tert-Butyl) 3-ethyl (193537-14-3) Ethyl/tert-Butyl C₁₅H₂₂N₂O₄S 326.41 Not reported 64–70 Ligand for metal complexes
Diethyl 2-[(thiophen-2-ylacetyl)amino] (J25) Ethyl/Ethyl + Thiophene C₁₉H₂₂N₂O₅S₂ 434.52 Not reported Not given Antagonist activity studies
3-Cyclopentyl 6-ethenyl (JN7) Cyclopentyl/Ethenyl C₂₀H₂₃N₂O₅S₂ 459.54 Not reported Not given Crystallography/structural studies
6-tert-Butyl 3-methyl (877041-47-9) Methyl/tert-Butyl C₁₄H₂₀N₂O₄S 312.39 Not reported Not given Pharmacological screening
Key Observations:
  • Substituent Effects on Molecular Weight : Bulkier groups (e.g., tert-butyl at position 6) increase molecular weight by ~30–50 g/mol compared to methyl/ethyl derivatives .
  • Synthetic Yields : Ethyl/tert-Butyl derivatives (e.g., 3i and 3j) exhibit higher yields (64–70%) than methyl/ethyl analogs (59%) due to improved steric stabilization during synthesis .
  • Functionalization Potential: Ethyl/methyl derivatives are preferred for antitubulin agent synthesis, while tert-butyl analogs are optimized for metal coordination in Schiff base ligands .
Antitubulin Activity:
  • 3-Ethyl 6-Methyl (3f) : Exhibits moderate antitubulin activity (IC₅₀ ~290–390 nM) in cancer cell lines, attributed to its planar bicyclic core .
  • Diethyl (3g) : Shows reduced potency (IC₅₀ ~360–380 nM) due to increased ester group flexibility, which disrupts tubulin binding .
  • Ethyl 6-Acetyl (3h) : Enhanced activity (IC₅₀ ~200–220 nM) via acetyl group-induced hydrophobic interactions .
A₁ Adenosine Receptor Modulation:
  • 6-tert-Butyl 3-Ethyl Derivatives : Demonstrated allosteric modulation (EC₅₀ ~200–380 nM) in receptor-binding assays, with tert-butyl groups improving membrane permeability .

Research Findings and Data Tables

Table 1: Key Spectral Data for Selected Analogs

Compound (ID) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) ESI-MS (m/z) Reference
3-Ethyl 6-Methyl 1.25 (t, 3H), 3.65 (s, 3H), 4.15 (q, 2H) 14.2 (CH₃), 52.1 (OCH₃), 170.5 (COO) 297 [M+H]⁺
6-tert-Butyl 3-Ethyl 1.35 (s, 9H), 4.20 (q, 2H) 27.8 (C(CH₃)₃), 61.5 (CH₂), 169.8 (COO) 327 [M+H]⁺

Biological Activity

3-Ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a complex organic compound belonging to the thieno[2,3-c]pyridine family. This compound has garnered interest in biological research due to its potential pharmacological applications. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4S. Its structure includes a fused ring system that incorporates nitrogen and sulfur atoms, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core. Common methods include:

  • Cyclization of substituted thiophenes with aminopyridines under controlled acidic or basic conditions.
  • Use of continuous flow reactors or batch processes in industrial settings to enhance scalability and purity.

Antiproliferative Effects

Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study reported that compounds related to this structure demonstrated IC50 values ranging from 1.1 to 4.7 μM against HeLa cells, indicating potent activity compared to other tested compounds .
  • Specifically, the derivative with an ethoxycarbonyl substituent showed the highest potency with an IC50 value of 1.1 μM , suggesting selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • It may inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. Flow cytometry analyses revealed a significant increase in G2/M-phase cells upon treatment with related compounds .
  • The induction of apoptosis was also observed; treated cells showed a dose-dependent increase in annexin-V positive cells, indicating that these compounds promote programmed cell death .

Comparative Studies

When compared to structurally similar compounds such as 6-tert-butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate and ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate:

Compound NameIC50 (HeLa Cells)Mechanism of Action
3-Ethyl 6-Methyl 2-Amino1.1 μMTubulin inhibition
6-Tert-butyl 3-Methyl>50 μMLess potent
Ethyl 2-AminoNot specifiedVaries

This table illustrates that the compound in focus exhibits superior antiproliferative activity compared to others in its class.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thieno[2,3-c]pyridine derivatives:

  • Anticancer Research : A series of experiments demonstrated that modifications to the thieno[2,3-c]pyridine scaffold could enhance anticancer properties while minimizing toxicity to normal cells .
  • In Vivo Studies : Future research is required to evaluate the efficacy and safety profiles in animal models to better understand pharmacokinetics and potential clinical applications.

Q & A

Q. What agricultural applications are emerging for this scaffold beyond pharmacology?

  • Findings : Derivatives with difluorobenzamide or sulfonyl groups (e.g., from agrochemical studies) inhibit fungal enzymes (e.g., CYP51). Field trials show efficacy against Fusarium spp. at 50 ppm, suggesting potential as fungicides. Structural analogs are patented for seed treatment formulations .

Data Contradiction Resolution Table

IssuePossible CauseResolution Strategy
Ligand > Chelate activityReduced flexibility post-chelationMolecular dynamics simulations + mutagenesis
Varied NMR yieldsSolvent polarity effectsStandardize deuterated solvents (DMSO-d6 vs. CDCl3)
Purification failuresByproduct polarity overlapOptimize chromatography gradients (HPLC prep-scale)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

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